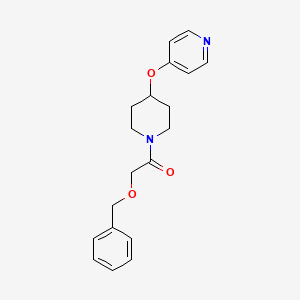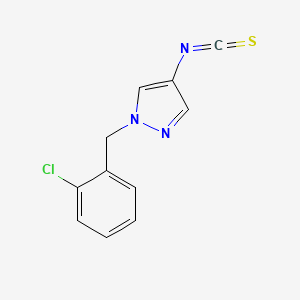
Methyl 4-(2-((4-fluorobenzyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinoline derivative, which is a type of nitrogen-containing heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry and are part of many bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring, the introduction of the methoxy groups, and the formation of the carboxylate ester. A potential method for the synthesis of quinoline derivatives is the Skraup synthesis, although the exact method would depend on the specific substituents of the desired compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. Additionally, it would have methoxy groups (-OCH3) and a carboxylate ester (-COOCH3) attached to the ring .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate ester would likely make it more polar and potentially increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
- Application : Methyl 4-(2-((4-fluorobenzyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate, as part of a series of 1,2,3-triazole hybrids, has been synthesized. In vitro assays demonstrated moderate to excellent activity against various microbial strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. Notably, compound 7o exhibited substantial potency .
Antimicrobial Activity
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[2-[(4-fluorophenyl)methylamino]-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O6/c1-28-19-8-15-16(9-20(19)29-2)25-17(22(27)30-3)10-18(15)31-12-21(26)24-11-13-4-6-14(23)7-5-13/h4-10H,11-12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOKVKHMPVNDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NCC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-7-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2834496.png)
![4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2834497.png)
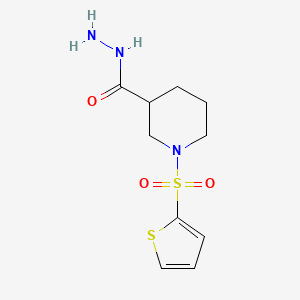
![2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride](/img/structure/B2834500.png)
![N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2834502.png)
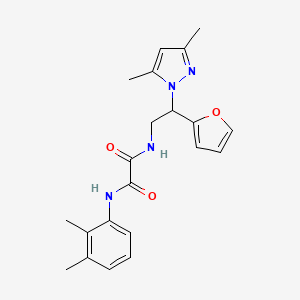
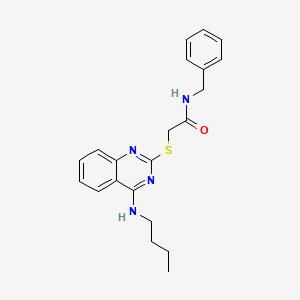
![4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2834509.png)
![2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2834511.png)
![2-[(4-Chlorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2834512.png)
